molecular formula C10H10N4O6 B14154384 4-(2,4-Dinitrophenylhydrazono)butanoic acid CAS No. 4093-65-6

4-(2,4-Dinitrophenylhydrazono)butanoic acid

Katalognummer: B14154384
CAS-Nummer: 4093-65-6
Molekulargewicht: 282.21 g/mol
InChI-Schlüssel: XIQVJSLOJWLIKA-WZUFQYTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dinitrophenylhydrazono)butanoic acid is an organic compound with the molecular formula C10H10N4O6. It is known for its distinctive structure, which includes a dinitrophenylhydrazone group attached to a butanoic acid backbone. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2,4-Dinitrophenylhydrazono)butanoic acid can be synthesized through a condensation reaction between 2,4-dinitrophenylhydrazine and butanoic acid derivatives. The reaction typically involves the use of a solvent such as ethanol or methanol and may require acidic or basic conditions to facilitate the condensation process .

Industrial Production Methods

The use of catalysts and optimized reaction parameters can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dinitrophenylhydrazono)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dinitrophenylhydrazono)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2,4-Dinitrophenylhydrazono)butanoic acid involves its interaction with specific molecular targets. The compound can form stable hydrazone linkages with carbonyl groups, making it useful in detecting and quantifying aldehydes and ketones. The dinitrophenylhydrazone group enhances its reactivity and stability in various chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazone linkage and the presence of both nitro and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and stability, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

4093-65-6

Molekularformel

C10H10N4O6

Molekulargewicht

282.21 g/mol

IUPAC-Name

(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]butanoic acid

InChI

InChI=1S/C10H10N4O6/c15-10(16)2-1-5-11-12-8-4-3-7(13(17)18)6-9(8)14(19)20/h3-6,12H,1-2H2,(H,15,16)/b11-5-

InChI-Schlüssel

XIQVJSLOJWLIKA-WZUFQYTHSA-N

Isomerische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C\CCC(=O)O

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.